molecular formula C14H10N2O3 B158365 N-(3-oxophenoxazin-2-yl)acetamide CAS No. 1916-55-8

N-(3-oxophenoxazin-2-yl)acetamide

Cat. No.: B158365
CAS No.: 1916-55-8
M. Wt: 254.24 g/mol
InChI Key: DWOBTNSFRDZSMA-UHFFFAOYSA-N
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Description

N-(3-oxophenoxazin-2-yl)acetamide is a synthetic acetamide derivative featuring a phenoxazin core substituted with an oxo group at position 3 and an acetamide moiety at position 2 (Fig. 1). Phenoxazin is a tricyclic heteroaromatic system containing two oxygen atoms in its central ring, which distinguishes it from sulfur-containing analogs like benzothiazoles or benzothiazines.

Properties

IUPAC Name

N-(3-oxophenoxazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-8(17)15-10-6-11-14(7-12(10)18)19-13-5-3-2-4-9(13)16-11/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOBTNSFRDZSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=NC3=CC=CC=C3OC2=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172690
Record name N-Acetylquestiomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1916-55-8
Record name N-Acetylquestiomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC94944
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetylquestiomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetylaminophenoxazin-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares N-(3-oxophenoxazin-2-yl)acetamide with structurally related acetamide derivatives, focusing on core heterocyclic systems, substituents, and reported biological activities.

Core Heterocyclic System Variations

a) Phenoxazin vs. Benzothiazole/Benzothiazin Derivatives
  • N-(4-hydroxy-2-methyl-5-benzothiazolyl)acetamide (): The benzothiazole core includes sulfur instead of oxygen, which increases lipophilicity and may improve membrane permeability. This compound has a molecular weight of 222.27 and a moderate logP value (1.6), suggesting balanced solubility and bioavailability .
  • Its hydroxy group may enhance solubility but reduce metabolic stability .
b) Substituent Effects
  • Trifluoromethyl and Methoxy Groups : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () feature electron-withdrawing trifluoromethyl groups, which improve metabolic stability and binding affinity. Methoxy groups enhance π-π stacking with aromatic residues in target proteins .
  • Piperazine Sulfonyl Derivatives : Compounds 47 and 48 () include piperazine sulfonyl groups, which increase polarity and water solubility. These derivatives exhibit strong antimicrobial activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

Key Observations :

  • Antimicrobial Activity : Piperazine sulfonyl derivatives () show superior broad-spectrum activity compared to simpler acetamides, likely due to enhanced solubility and target engagement .
  • Lipophilicity vs. Solubility : Benzothiazole derivatives with trifluoromethyl groups () exhibit higher logP values, favoring blood-brain barrier penetration, whereas hydroxy-substituted analogs () may have better aqueous solubility .

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